4-Bromo-7-chloro-2,3-dihydrobenzofuran
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Overview
Description
4-Bromo-7-chloro-2,3-dihydrobenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and chlorine substituents at the 4 and 7 positions, respectively. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-2,3-dihydrobenzofuran typically involves the bromination and chlorination of a benzofuran precursor. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofurans, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
4-Bromo-7-chloro-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-chloro-2,3-dihydrobenzofuran-6-carbaldehyde: Similar structure with an additional aldehyde group.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Contains amino and carboxylic acid groups instead of bromine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine substituents makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H6BrClO |
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Molecular Weight |
233.49 g/mol |
IUPAC Name |
4-bromo-7-chloro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2H,3-4H2 |
InChI Key |
WELRSKIOWUHYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C21)Br)Cl |
Origin of Product |
United States |
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